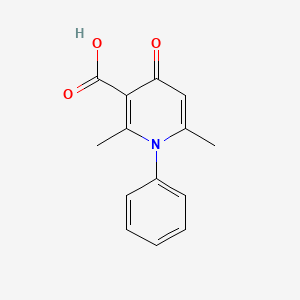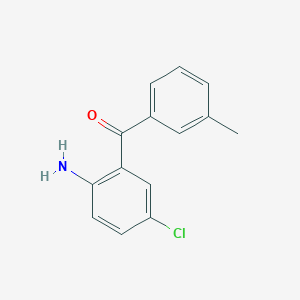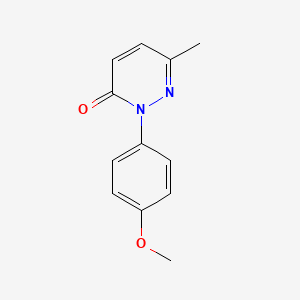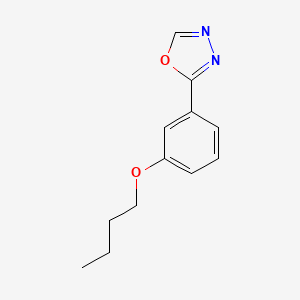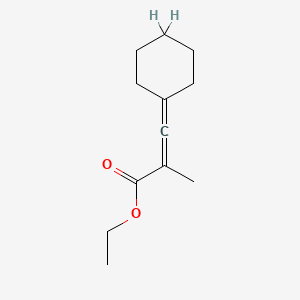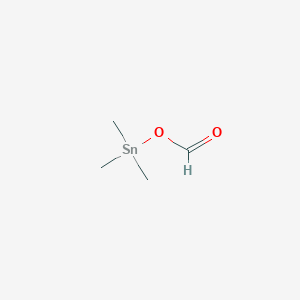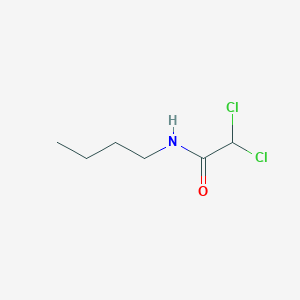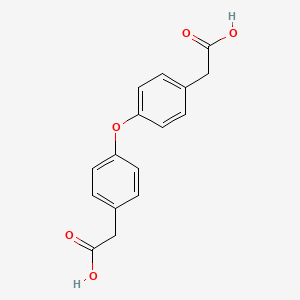
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate is an organic compound that belongs to the ester family Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can be achieved through the esterification of 3-ethyl-2-hydroxyoctanoic acid with prop-2-en-1-ol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the complete conversion of the reactants to the desired ester product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of azeotropic distillation can also be employed to remove water formed during the esterification process, driving the reaction to completion .
Análisis De Reacciones Químicas
Types of Reactions
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction can lead to the formation of alcohols.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH).
Major Products Formed
Oxidation: 3-ethyl-2-hydroxyoctanoic acid.
Reduction: Prop-2-en-1-yl 3-ethyl-2-hydroxyheptanol.
Substitution: Various substituted esters depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage which can be hydrolyzed in vivo.
Industry: Used in the formulation of fragrances and flavors due to its pleasant odor.
Mecanismo De Acción
The mechanism of action of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate involves its hydrolysis by esterases to produce 3-ethyl-2-hydroxyoctanoic acid and prop-2-en-1-ol. These products can then participate in various metabolic pathways. The ester linkage is the primary site of action, and the hydrolysis reaction is catalyzed by esterases present in biological systems .
Comparación Con Compuestos Similares
Similar Compounds
Prop-2-en-1-yl acetate: Another ester with a similar structure but different functional groups.
3-ethyl-2-hydroxyoctanoic acid: The acid precursor used in the synthesis of Prop-2-en-1-yl 3-ethyl-2-hydroxyoctanoate.
Prop-2-en-1-yl butanoate: A similar ester with a different alkyl chain length.
Uniqueness
This compound is unique due to its specific ester linkage and the presence of both an ethyl and hydroxyl group on the octanoic acid chain. This unique structure imparts specific chemical and physical properties that can be exploited in various applications .
Propiedades
Número CAS |
6289-63-0 |
|---|---|
Fórmula molecular |
C13H24O3 |
Peso molecular |
228.33 g/mol |
Nombre IUPAC |
prop-2-enyl 3-ethyl-2-hydroxyoctanoate |
InChI |
InChI=1S/C13H24O3/c1-4-7-8-9-11(6-3)12(14)13(15)16-10-5-2/h5,11-12,14H,2,4,6-10H2,1,3H3 |
Clave InChI |
NVXIZKYCSXQIKE-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(CC)C(C(=O)OCC=C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


